Sucrose 6'-Acetate, Technical grade 80per cent

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Sucrose 6'-acetate can be synthesized through enzymatic and chemical methods. Enzymatic synthesis involves the use of fructosyltransferase from Aspergillus oryzae, catalyzing the reaction between sucrose and glucose-6-acetate under optimized conditions such as temperature, pH, and enzyme concentration (Han et al., 2011). Another approach utilizes cross-linked enzyme aggregates (CLEAs) of Lipozyme TL 100 L for the biosynthesis of sucrose-6-acetate, showing high yield and operational stability (Yang et al., 2012).

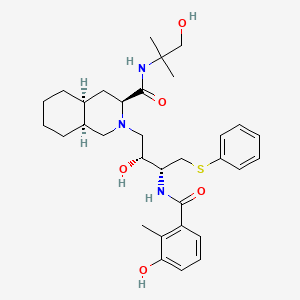

Molecular Structure Analysis

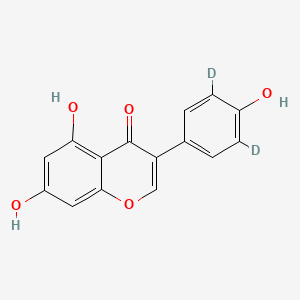

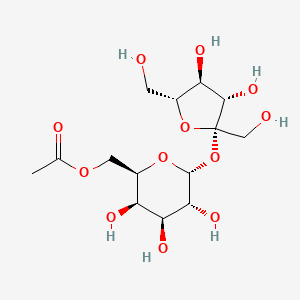

The structure of sucrose 6'-acetate has been confirmed through various analytical techniques, including high-performance liquid chromatography (HPLC), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy. These methods ensure the correct esterification of the sucrose molecule and help in understanding the molecular configuration for further chemical reactions (Hong, 2011).

Chemical Reactions and Properties

Sucrose 6'-acetate undergoes various chemical reactions, including chlorination and acetylation, to produce different derivatives. Chlorination, for instance, is key in transforming sucrose 6'-acetate into more valuable chemical intermediates for the synthesis of sweeteners like sucralose (Li Jianji, 2013).

Wissenschaftliche Forschungsanwendungen

Enzymatic Synthesis and Biocatalysis

Sucrose 6'-acetate (S-6-a) is primarily recognized as a key intermediate in the synthesis of sucralose, a prominent sweetener. The enzymatic synthesis of S-6-a has been explored using various biocatalysts to enhance efficiency and selectivity. Fructosyltransferase from Aspergillus oryzae has been found to catalyze the synthesis of S-6-a, optimizing conditions like temperature, pH, and enzyme concentration for maximal yield (Han et al., 2011). Similarly, Candida rugosa lipase immobilized on sol–gel supports showed promising results in the regioselective synthesis of S-6-a, with surfactants like Tween 80 enhancing the yield significantly (Zhong et al., 2014). These enzymatic processes not only offer a green alternative to chemical synthesis but also ensure high regioselectivity and yield, making them suitable for industrial applications.

Analytical Method Development

Accurate quantification of sucrose acetates is crucial for process monitoring and quality control. A standard-free and sensitive method utilizing on-line hydrolysis-high-performance liquid chromatography with pulsed amperometric detection (PAD) has been developed for the analysis of sucrose acetates in a crude 6-O-acetyl sucrose product. This method provides a reliable analytical approach for the synthesis, purification, and structural elucidation of sucrose acetates (Yan et al., 2016).

Physicochemical and Bioactive Properties

Sucrose 6'-acetate and its derivatives have been investigated for their physicochemical and bioactive properties. Technical-grade sugar esters prepared using solvent-free biocatalysis demonstrated not only excellent emulsification capabilities but also significant bioactivity. These esters were found to effectively inhibit gram-positive foodborne pathogens and display antitumor activity, highlighting their potential application in the food, cosmetic, personal care products, and pharmaceutical industries (Ye et al., 2016).

Purification and Optimization

Efficient purification methods are essential for obtaining high-purity S-6-a. Techniques like ion exchange chromatography have been optimized to achieve high recovery and purity, which are critical for downstream applications (Yi, 2002). Moreover, the optimization of reaction parameters in the enzymatic synthesis of sucrose esters in various solvent systems has been studied to maximize the yield of S-6-a, providing insights for large-scale production (Zhong et al., 2013).

Safety And Hazards

Sucrose 6’-Acetate, Technical grade 80% is not classified as a hazardous substance according to GHS5. However, in case of skin contact, wash the affected area with soap and water. If inhaled, move the person to fresh air. If not breathing, give artificial respiration and consult a physician5.

Zukünftige Richtungen

There is no specific information available about the future directions of Sucrose 6’-Acetate, Technical grade 80%.

Please note that this information is based on the available resources and may not be fully comprehensive.

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O12/c1-5(17)23-3-7-8(18)10(20)11(21)13(24-7)26-14(4-16)12(22)9(19)6(2-15)25-14/h6-13,15-16,18-22H,2-4H2,1H3/t6-,7-,8+,9-,10+,11-,12+,13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOSLUFSNSSXRZ-YKEUTPDRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sucrose 6'-Acetate, Technical grade 80per cent | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one](/img/structure/B1140181.png)